3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-12-15(8-9-18(14)26-2)17-13-27-20(21-17)22-19(23)10-11-28(24,25)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOINYDICVQTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzenesulfonyl group and the methoxy-substituted phenyl group. The final step involves the formation of the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s key structural features are compared to analogs in Table 1:
Key Observations:
- Substituent Effects : The 4-methoxy-3-methylphenyl group in the target compound introduces steric bulk and electron-donating properties compared to simpler phenyl () or pyridinyl () substituents. This may enhance lipophilicity and membrane permeability .
- Melting Points : Oxadiazole-containing analogs () exhibit lower melting points (117–159°C), likely due to reduced crystallinity from flexible sulfanyl linkages. Benzenesulfonyl derivatives (e.g., ) lack reported values but are expected to have higher thermal stability due to rigid sulfonyl groups .
Biological Activity
3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-(benzenesulfonyl)propanamide
- Molecular Formula : C21H22N2O5S2
- Molecular Weight : 446.5 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antiparasitic Activity
Studies on related thiazole compounds suggest potential antiparasitic effects, particularly against malaria-causing Plasmodium species. The compounds' ability to inhibit the formation of β-hematin in vitro indicates a mechanism akin to that of quinoline-based antimalarials .
Cytotoxicity and Selectivity
A notable aspect of the compound's profile is its selectivity towards cancer cells while sparing normal cells. In vitro assays have demonstrated that at certain concentrations, the compound does not adversely affect mouse splenocytes, suggesting a favorable safety margin for therapeutic applications .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and replication in target pathogens.
- Disruption of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis in bacteria and parasites.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds structurally similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be within clinically relevant ranges.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazole A | 15 | Staphylococcus aureus |
| Thiazole B | 20 | Escherichia coli |
| Thiazole C | 10 | Candida albicans |
Study 2: Antiparasitic Effects
In a comparative study on various thiazole derivatives against Plasmodium falciparum, it was found that certain derivatives significantly inhibited parasite growth at concentrations as low as 1 mM without affecting host erythrocytes.
| Compound | IC50 (mM) | Effect on Host Cells |
|---|---|---|
| Compound F12 | 0.5 | No cytotoxicity |
| Compound F24 | 0.8 | Minimal toxicity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling reactions between sulfonylated intermediates and thiazole derivatives. For example, sulfonamide formation can be achieved using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in DMSO with triethylamine as a base, analogous to the synthesis of related propanamide-thiazole hybrids . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of acid to amine), solvent polarity (DMSO enhances reactivity), and reaction time (reflux for 4–6 hours). Low yields (<30%) in similar compounds (e.g., compound 8 in ) may require purification via column chromatography or recrystallization .
Q. How is the structural integrity of the compound confirmed using spectroscopic methods, and what key spectral signatures are indicative of its functional groups?
- Methodological Answer :
- 1H-NMR : The thiazole proton appears as a singlet near δ 7.5–8.0 ppm, while the benzenesulfonyl group shows aromatic protons at δ 7.6–8.2 ppm (doublets or triplets depending on substitution). The methoxy group (-OCH3) resonates as a singlet at δ ~3.8 ppm .
- 13C-NMR : The sulfonyl carbon (C-SO2) appears at δ ~125–130 ppm, and the thiazole carbons are observed at δ 150–160 ppm (C-2) and δ 110–120 ppm (C-4/5) .
- IR : Strong absorption bands at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm the sulfonyl group (S=O stretching). The amide C=O stretch is observed at ~1650–1700 cm⁻¹ .
Advanced Research Questions
Q. What methodologies are employed to resolve contradictions in spectral data (e.g., unexpected peaks in 1H-NMR) during structural elucidation?
- Methodological Answer : Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D-NMR (COSY, HSQC, HMBC) : To assign overlapping signals and verify connectivity. For example, HMBC correlations between the thiazole proton and adjacent carbons can confirm ring substitution patterns .
- Variable Temperature NMR : To identify dynamic processes (e.g., rotational barriers in sulfonamide groups) that cause splitting or broadening .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and rule out impurities. A mass error <5 ppm is acceptable .
Q. How can computational tools like molecular docking be integrated with crystallographic data (e.g., SHELX-refined structures) to hypothesize the compound’s mechanism of action against enzymatic targets?
- Methodological Answer :
- Crystallography : Refine the compound’s 3D structure using SHELXL ( ). Hydrogen bonding between the sulfonyl group and enzyme active sites (e.g., alkaline phosphatase) can be identified via O–H···O distances (<3.0 Å) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses. Key interactions (e.g., π-π stacking between the thiazole ring and aromatic residues) are quantified via binding energy scores (ΔG < -7 kcal/mol indicates strong affinity) .
- Validation : Compare docking results with mutagenesis studies or kinetic assays (e.g., IC50 values) to confirm hypothesized interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
